![molecular formula C26H25Cl3N2O3 B15008108 N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide](/img/structure/B15008108.png)
N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide
Description
The compound N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide is a structurally complex amide derivative characterized by a trichlorophenoxy substituent and a benzyl-phenylcarbamoyl moiety. However, the lack of direct data in the provided sources limits a full characterization .
Properties
Molecular Formula |
C26H25Cl3N2O3 |
---|---|
Molecular Weight |
519.8 g/mol |
IUPAC Name |
2-[benzyl-[2-(2,4,5-trichlorophenoxy)propanoyl]amino]-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C26H25Cl3N2O3/c1-17(34-23-15-21(28)20(27)14-22(23)29)24(32)31(16-18-10-6-4-7-11-18)26(2,3)25(33)30-19-12-8-5-9-13-19/h4-15,17H,16H2,1-3H3,(H,30,33) |
InChI Key |
OFYLXDNEMRSXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)C(C)(C)C(=O)NC2=CC=CC=C2)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of Benzylamine Derivative: This step involves the reaction of benzylamine with appropriate reagents to form the benzylamine derivative.
Introduction of Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate under controlled conditions.
Attachment of Trichlorophenoxy Group: The final step involves the reaction of the intermediate with 2,4,5-trichlorophenoxy acetic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and trichlorophenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on structurally related benzene derivatives and amides, though none directly match the target compound. Below is a comparative analysis based on substituent patterns, molecular weights, and functional groups from the available
Table 1: Structural and Functional Comparison
Key Observations:
Halogenation Patterns: The target compound’s 2,4,5-trichlorophenoxy group distinguishes it from the fluorinated or single-chlorine analogs in the evidence (e.g., C19H14ClFN2O2 in ). Trichlorination may enhance lipophilicity and environmental persistence compared to mono-halogenated derivatives. Boron-containing analogs (e.g., C15H24BClFNO2 ) exhibit divergent reactivity due to the boronate ester group, which is absent in the target compound.
Synthetic Feasibility: Evidence compounds with CAS numbers 853311-43-0 and 853311-67-8 demonstrate scalability (packaging in 250 mg to 5 g batches), suggesting that similar protocols might apply to the target compound. However, the trichlorophenoxy group’s synthesis likely requires specialized halogenation steps.
Research Findings and Limitations
- Activity Data: No biological or physicochemical data (e.g., solubility, toxicity) are available for the target compound in the provided evidence.
- Structural Analogues: Compounds such as 1093679-87-8 (chlorophenyl-benzimidazole derivatives) share the amide linkage but lack the trichlorophenoxy moiety, limiting direct functional comparisons.
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